molecular formula C8H11NO B180346 2,4,6-Trimethyl-3-hydroxypyridine CAS No. 1123-65-5

2,4,6-Trimethyl-3-hydroxypyridine

Cat. No. B180346
CAS RN: 1123-65-5
M. Wt: 137.18 g/mol
InChI Key: GWDFAODRANMDFE-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-hydroxypyridine is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as 2,4,6-trimethylpyridin-3-ol . This compound has a molecular weight of 137.18 g/mol .


Synthesis Analysis

The synthesis of pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethyl-3-hydroxypyridine consists of a pyridine ring with three methyl groups and one hydroxy group attached to it . The InChI representation of the molecule is InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 .


Chemical Reactions Analysis

Pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, can undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethyl-3-hydroxypyridine include a molecular weight of 137.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of the molecule are both 137.084063974 g/mol .

Scientific Research Applications

Catalytic Applications

  • Copper-catalyzed N- and O-arylation of hydroxypyridines, including 2,4,6-Trimethyl-3-hydroxypyridine, has been achieved, expanding the scope of arylation reactions in organic synthesis (Altman & Buchwald, 2007).

Molecular Interactions

  • Studies on the association in derivatives of 3-hydroxypyridine indicate the influence of spatial screening by methyl groups on the strength of the complex, which might impact the interactions in 2,4,6-Trimethyl-3-hydroxypyridine (Lezina et al., 1971).

Chelation Therapy Research

  • 3-Hydroxypyridine-4-ones, a category that includes 2,4,6-Trimethyl-3-hydroxypyridine, show potential as chelators of iron(III), suggesting applications in treating disorders like thalassemia (Hider & Lerch, 1989).
  • A study on 3-hydroxypyridine-4-ones (HPOs) and iron chelation therapy indicates that derivatives with methyl groups, like 2,4,6-Trimethyl-3-hydroxypyridine, may form stable complexes with Fe3+, enhancing their iron-chelating capabilities (Kaviani & Izadyar, 2018).

Reaction Mechanisms

  • Studies on the reactions of hydroxypyridines with certain chemicals reveal insights into the reaction pathways and tautomerism that might be relevant for 2,4,6-Trimethyl-3-hydroxypyridine (Boga et al., 2001).

Hydrophobic and Hydrophilic Interactions

  • The mixed hydrophobic–hydrophilic nature of 2,4,6-Trimethylpyridine, closely related to 2,4,6-Trimethyl-3-hydroxypyridine, has been studied, indicating complex interaction dynamics in different solvents (Marczak & Banaś, 2001).

Spectrophotometric Applications

  • 2-Amino-3-hydroxypyridine, similar to 2,4,6-Trimethyl-3-hydroxypyridine, has been used as a chromogenic reagent for the spectrophotometric determination of certain metals, indicating potential analytical applications (Mehta et al., 1976).

Metal Complexes in Medicinal Chemistry

  • The hydroxypyridinone family, which includes 2,4,6-Trimethyl-3-hydroxypyridine, forms versatile ligands for metal complexes, potentially useful in medicinal applications like iron removal or as contrast agents in imaging (Thompson et al., 2006).

Aging Research

  • 2,4,6-Trimethyl-3-hydroxypyridine has been investigated as a geroprotector, potentially increasing lifespan and retarding aging in specific mouse models (Emanuel & Obukhova, 1978).

Other Applications

  • Research on mixtures containing 2,4,6-Trimethylpyridine and various solvents provides insight into molecular interactions and complex formation, relevant for the understanding of 2,4,6-Trimethyl-3-hydroxypyridine's behavior in different environments (Przybyla et al., 2012).

Safety And Hazards

While specific safety and hazard information for 2,4,6-Trimethyl-3-hydroxypyridine is not available in the search results, general safety measures for handling chemical compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, have many applications in the chemical industry and are in great demand as synthons for pharmaceutical products . Therefore, the development of new synthesis methods and the exploration of their potential applications in various fields could be promising future directions .

properties

IUPAC Name

2,4,6-trimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFAODRANMDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276412
Record name 2,4,6-Trimethyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-3-hydroxypyridine

CAS RN

1123-65-5
Record name 2,4,6-Trimethyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VP Lezina, VF Bystrov, LD Smirnov… - Theoretical and …, 1971 - Springer
Association in derivatives of 3-hydroxypyridine has been examined via the chemical shifts δ for OH in PMR for equimolar mixtures of the derivatives of pyridine and phenol in CCl 4 and …
Number of citations: 3 link.springer.com
LD Smirnov, KM Dyumaev, NI Shuikin… - Bulletin of the Academy of …, 1962 - Springer
Synthesis of 2, 4, 6-trialkyl-3-hydroxypyridines Page 1 SYNTHESIS OF 2,4,6-TRIALKYL-3-HYDROXYPYRIDINES LD Smirnov, KM Dyumaev, NI Shuikin, and IF Bel'skii ND Zelinskii …
Number of citations: 1 link.springer.com
VP Lezina, VF Bystrov, BE Zaitsev… - Theoretical and …, 1972 - Springer
To explain the character of the intramolecular hydrogen bond in substituted 3-hydroxypyridines, the chemical shifts in the NMR spectra of the hydroxyl group and the IR spectra were …
Number of citations: 3 link.springer.com
BE Zaitsev, KM Dyumaev, VI Kuz'min… - Chemistry of Heterocyclic …, 1972 - Springer
The IR spectra of methyl, chloro, and phenyl derivatives of 3-hydroxypyridines in CCl 4 solutions and in the crystalline state were studied. A comparison of the frequencies, half widths, …
Number of citations: 3 link.springer.com
Z Shulgau, A Stalinskaya, S Sergazy… - Arabian Journal of …, 2023 - Elsevier
Pyridine derivatives still attract the attention of many researchers for their comprehensive biological research, possible promotion to the pharmaceutical market in order to be used as …
Number of citations: 0 www.sciencedirect.com
PB Terent'ev, NP Lomakina… - Organic Mass …, 1976 - Wiley Online Library
Under electron impact, 3‐aryl‐4‐hydroxyisoquinolines form [M – H] + , [M – CO] + and [M – H – CO] + ions with a subsequent elimination of HCN or CH 3 CN. A cyclic structure for the [M …
РЗ Гильманов, ИФ Фаляхов, ЕС Петров… - Вестник Казанского …, 2012 - cyberleninka.ru
Предложен новый метод получения 2,4,6-триметил-3-гидроксипиридина физиологически активного компонента перспективного противоишемического средства. …
Number of citations: 8 cyberleninka.ru

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